![molecular formula C10H8F2O B1396089 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 895534-38-0](/img/structure/B1396089.png)
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
Synthesis Analysis
DFTHN can be synthesized through a variety of methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Diels-Alder reaction. A solution of 4-(3,5-difluoro-phenyl)-butyric acid in methanesulfonic acid was heated at 65° C for 35 minutes.
Molecular Structure Analysis
The molecular weight of DFTHN is 182.17 g/mol . The InChI Key is IHBLMGRKIVQKSM-UHFFFAOYSA-N .
Chemical Reactions Analysis
DFTHN is a versatile compound with a wide range of applications in scientific research and in the laboratory. It is used in the synthesis of various fluorinated compounds.
Physical And Chemical Properties Analysis
DFTHN is a colorless or white crystal . Its boiling point is approximately 274.2±40.0 °C , and its density is 1.290±0.06 g/cm3 .
Scientific Research Applications
Cancer Treatment
This compound has been used in the development of pharmaceutical compositions for treating tumors or cancers . The compound is used in the form of hydrobromide salts, which are administered to a subject in need thereof .
Fluorescence Studies
The compound has been used in fluorescence studies due to its unique properties . Specifically, the pKa values of these 6,8-difluoro-7-hydroxycoumarin derivatives are 2–3 log units lower than those of the corresponding 7-hydroxycoumarins . This makes the conjugates strongly fluorescent, even at neutral pH .
Development of Solid State Forms
The compound has been used in the development of solid state forms . These forms are used in pharmaceutical compositions, which may also include a pharmaceutically acceptable carrier .
Preparation Methods
The compound is used in methods for the preparation of solid state forms . These methods are crucial in the pharmaceutical industry, where the solid state forms of drugs can have significant impacts on their properties .
Environmental Studies
Although not directly, compounds like hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become the dominant global perfluorinated pollutants. The study of such compounds could potentially involve the use of “6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one” as a reference or control.
Safety and Hazards
properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLMGRKIVQKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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